molecular formula C16H11B B1529224 9-Bromo-9,10-dihydro-9,10-ethenoanthracene CAS No. 126690-96-8

9-Bromo-9,10-dihydro-9,10-ethenoanthracene

Cat. No.: B1529224
CAS No.: 126690-96-8
M. Wt: 283.16 g/mol
InChI Key: JNPBTNVWRDISGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Bromo-9,10-dihydro-9,10-ethenoanthracene, also known as 9-Bromodibenzobarrelene, is a chemical compound with the molecular formula C16H11Br . It has a molecular weight of 283.17 . It is a solid substance at 20 degrees Celsius .


Molecular Structure Analysis

The molecular structure of this compound consists of a bromine atom attached to a complex carbon structure . The IUPAC name for this compound is 1-bromotetracyclo [6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13,15-heptaene .

It has a melting point range of 138.0 to 142.0 degrees Celsius . It is soluble in toluene .

Scientific Research Applications

Synthesis and Structural Characterization

The compound 9-Bromo-9,10-dihydro-9,10-ethenoanthracene has been involved in various synthesis processes to obtain complex molecules with unique crystal structures and properties. For instance, the synthesis and crystal structure of a compound featuring 9,10-dihydro-9,10-etheno-1,8-dichloro-11-diphenylphosphinyl-12-(diphenylphosphinylethynyl)anthracene has been detailed, revealing intricate intermolecular interactions and hydrogen bonding in its crystal structure (Huang et al., 2002). Similarly, the molecular structure and spectroscopic properties of (E)-1-(9-Anthryl)-2-(10-methyl-9-anthryl)ethene have been explored, showcasing the impact of structural configuration on its photophysical characteristics (Becker et al., 1985).

Host-Guest Chemistry and Photobehavior

The compound has also been studied for its ability to form stable crystalline host-guest assemblies, which modify its photobehavior. For example, 9,10-Dihydro-9,10-ethenoanthracene-11,12-bis(diphenylmethanol) forms crystalline complexes with various solvents, leading to a novel dehydration reaction upon irradiation in the crystalline state due to the pre-organization of hydroxyl groups (Fu et al., 1995).

Electronic and Photophysical Studies

Extensive electronic and photophysical studies have been conducted on derivatives of this compound, such as its utilization in the synthesis of semiconducting anthracene derivatives. These studies focus on the effects of substitution on molecular energies, highlighting the compound's potential in materials science and electronics (Hur et al., 2011).

Chemical Modifications and Reactions

Chemical modifications and reactions involving this compound have led to the synthesis of novel compounds with unique properties. For instance, microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition has been reported, showcasing the efficiency and selectivity of modern synthetic methods (Sultan et al., 2020).

Properties

IUPAC Name

1-bromotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13,15-heptaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Br/c17-16-10-9-11(12-5-1-3-7-14(12)16)13-6-2-4-8-15(13)16/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPBTNVWRDISGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3C=CC2(C4=CC=CC=C34)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Bromo-9,10-dihydro-9,10-ethenoanthracene
Reactant of Route 2
9-Bromo-9,10-dihydro-9,10-ethenoanthracene
Reactant of Route 3
9-Bromo-9,10-dihydro-9,10-ethenoanthracene
Reactant of Route 4
9-Bromo-9,10-dihydro-9,10-ethenoanthracene
Reactant of Route 5
9-Bromo-9,10-dihydro-9,10-ethenoanthracene
Reactant of Route 6
9-Bromo-9,10-dihydro-9,10-ethenoanthracene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.